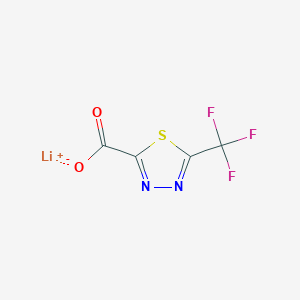

Lithium;5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium is a soft, silvery-white metal that is part of the alkali metals group on the periodic table . It reacts vigorously with water and is the lightest of all metals . Lithium compounds, such as Lithium (5- (trifluoroMethyl)pyridin-2-yl)trihydroxyborate, are often used in various applications due to their unique properties .

Molecular Structure Analysis

The molecular structure of a lithium compound depends on its specific chemical formula. For instance, the compound Lithium (5- (trifluoroMethyl)pyridin-2-yl)trihydroxyborate has a molecular weight of 214.87 .Chemical Reactions Analysis

Lithium and its compounds participate in various chemical reactions. For example, lithium isotopes have been separated using 10-hydroxybenzoquinoline .Physical And Chemical Properties Analysis

Lithium has a melting point of 180.54 C, a boiling point of 1342 C, and a specific gravity of 0.534 (20 C). It is the lightest of the metals, with a density approximately half that of water .Wissenschaftliche Forschungsanwendungen

Energy Storage Applications

Lithium in Rechargeable Batteries

Lithium is an exceptional cathode material in rechargeable batteries, vital for modern energy production and storage devices. Its high economic importance is driven by the steady demand in these applications. Efficient processing of lithium resources, through the exploitation of minerals, brine, sea water, or recycling of spent lithium-ion batteries, is crucial for sustainable lithium utilization (Choubey et al., 2016).

Material Science Research

Electrode-Electrolyte Solution Interactions

Research into the interactions between cathode materials and electrolyte solutions in lithium-ion batteries is critical. This involves exploring the surface chemistry of various cathode materials and the stability of these materials in different environments (Aurbach et al., 2007).

NASICON Materials for Energy Storage

Lithium-containing NASICON-structured materials are promising for application in solid-state Li-ion conductors in electrochemical energy storage devices. The study of these materials involves understanding the relationship between composition, structure, and conductivity (Rossbach et al., 2018).

Environmental and Industrial Perspectives

Lithium Recovery and Sustainability

The sustainability of lithium exploitation involves the review of methodologies for the extraction, separation, and recovery of lithium from various resources. This encompasses technological and chemical perspectives for improving extraction and recovery processes (Li et al., 2019).

Toxicity and Environmental Impact

The environmental impact of lithium, including its toxicity in plants and the need for remediation strategies, is a crucial area of research. Understanding lithium's mobility and its effects on plant growth and metabolism is vital for addressing future challenges related to crop production (Shahzad et al., 2016).

Wirkmechanismus

The exact mechanism of action of lithium in mood disorders is unknown. It is traditionally thought to alter cation transport across cell membranes in nerve and muscle cells, influence the reuptake of serotonin and/or norepinephrine, and inhibit second messenger systems involving the phosphatidylinositol cycle .

Safety and Hazards

Lithium and its compounds can be hazardous. Lithium toxicity can occur if you take only slightly more than a recommended dose. Symptoms of lithium toxicity include muscle weakness, twitching, drowsiness, feeling light-headed, mood changes, blurred vision, irregular heartbeats, confusion, slurred speech, clumsiness, trouble breathing, or seizures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2O2S.Li/c5-4(6,7)3-9-8-1(12-3)2(10)11;/h(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUYGXUNJDFRBZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NN=C(S1)C(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F3LiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)